N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide
Description
This compound (CAS 1170099-31-6) features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group at the N1 position, a furan-2-yl moiety at the C3 position, and a 4-ethylbenzenesulfonamide group at the C5 position. Its molecular formula is C20H23N3O5S2, with a molecular weight of 449.54 g/mol . The sulfolane group enhances polarity and solubility, while the ethylbenzenesulfonamide moiety may influence target binding or metabolic stability.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-2-14-5-7-16(8-6-14)29(25,26)21-19-12-17(18-4-3-10-27-18)20-22(19)15-9-11-28(23,24)13-15/h3-8,10,12,15,21H,2,9,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHTXRONQWPJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 440.5 g/mol. Its structure features a tetrahydrothiophene ring, a furan moiety, and a pyrazole unit, which are known to contribute to diverse biological activities.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O5S |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 912893-62-0 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on pyrazole derivatives has shown them to possess activity against various bacterial strains and fungi. The compound's structure allows for interaction with microbial enzymes, inhibiting their growth.
Antiviral Properties
The antiviral potential of this compound has been highlighted in various studies. Pyrazole derivatives have been reported to exhibit antiviral activities by interfering with viral replication processes. Specifically, compounds with similar structures have been tested against viruses like HSV-1, demonstrating effective inhibition at specific concentrations.
Anticancer Activity
Compounds featuring the pyrazole nucleus are also noted for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or viral replication.
- Cell Cycle Modulation : It can affect the cell cycle progression in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, contributing to their cytotoxic effects.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of pyrazole derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .
Study 2: Antiviral Activity
In another research effort focusing on HSV-1, a related pyrazole compound demonstrated significant antiviral activity with an IC50 value of approximately 30 µg/mL when tested on Vero cells .
Study 3: Anticancer Properties
A recent investigation into the anticancer potential of pyrazole derivatives revealed that one such compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM .
Scientific Research Applications
Medicinal Chemistry
The structural diversity of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide suggests its potential as an active pharmaceutical ingredient (API). Compounds with similar structures have shown significant biological activity, including:
- G Protein-Coupled Receptor Modulation : Derivatives of tetrahydrothiophene have been identified as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which are essential for neuronal excitability and cardiac function.
Anticancer Activity
Research into sulfonamide derivatives has highlighted their anticancer properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety has been linked to enhanced antitumor activity .
Antimicrobial Properties
Compounds structurally related to this compound have been evaluated for their antimicrobial efficacy. Preliminary investigations suggest potential applications in treating infections caused by resistant bacterial strains .
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide | Contains tetrahydrothiophene and furan | Potent GIRK channel activator |
| 4-Fluorophenyl-N-methylacetamide | Lacks thiophene and furan moieties | Moderate analgesic activity |
| Isatin Derivatives | Contains isatin core; various substituents | Anticancer properties |
This table illustrates the diverse biological activities associated with compounds that share structural similarities with this compound.
Mechanistic Studies
To elucidate the mechanism of action, interaction studies involving receptor binding assays and enzyme inhibition tests are critical. Techniques such as molecular docking simulations can provide insights into the binding affinities and potential therapeutic targets for this compound. These studies will help clarify the therapeutic potential and guide further development in drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Core Structural Variations
The target compound’s pyrazole core distinguishes it from analogs like pyrazolo-pyrimidine () or pyridine-pyrazole hybrids ().
2.2 Substituent Analysis
2.3 Functional Group Impact
- Sulfonamide vs.
- Fluorinated Groups : Compounds in and utilize fluorine or trifluoromethyl groups to enhance metabolic stability and lipophilicity, whereas the target compound lacks fluorine except in the sulfolane sulfone group .
- Sulfolane Moieties : Shared with ’s compound, this group likely improves aqueous solubility, a critical factor in pharmacokinetics .
Research Findings and Implications
- SAR Trends : Fluorination and heterocyclic diversity (e.g., thiazole in ) are common strategies in optimizing bioactivity, but the target’s ethyl group may balance lipophilicity without excessive hydrophobicity .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Optimizing synthesis involves:
- Reaction conditions : Temperature control (e.g., 60–80°C for coupling steps), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours for cyclization) .
- Catalysts : Palladium or nickel complexes for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the sulfonamide core .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- NMR : H and C NMR to confirm substituent positions and purity. For example, furan protons resonate at δ 6.2–7.5 ppm, while sulfonamide protons appear as broad singlets .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrazole moieties) .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?
Methodological steps include:
- Derivative synthesis : Modify the furan, sulfonamide, or pyrazole groups (e.g., fluorination of the benzene ring or substitution of the tetrahydrothiophene group) .
- Bioactivity assays : Compare inhibitory activity (IC) against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence-based assays .
- Data analysis : Use statistical tools (e.g., ANOVA) to correlate structural changes with activity trends. For example:
| Derivative Modification | Enzyme Inhibition (IC, μM) |
|---|---|
| Furan → Thiophene | 0.45 ± 0.02 |
| Sulfonamide → Amide | >10 |
| Ethyl → Trifluoromethyl | 0.32 ± 0.05 |
| (Example data inspired by ) |
Q. What experimental approaches are recommended to investigate the enzyme inhibition mechanisms of this compound?
- Kinetic studies : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- Docking simulations : Use AutoDock Vina to predict binding poses with catalytic sites (e.g., COX-2’s hydrophobic channel) .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding enthalpy and entropy .
Q. How should contradictions in biological assay data for this compound be systematically addressed?
- Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Counter-screening : Test against off-target enzymes (e.g., CYP450 isoforms) to rule out false positives .
- Meta-analysis : Compare data with structurally similar compounds (e.g., pyrazole-sulfonamide hybrids) to identify confounding factors .
Q. What computational strategies are suitable for predicting the binding affinity of this compound with target proteins?
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å) .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- Free energy perturbation (FEP) : Calculate relative binding energies for derivatives with modified substituents .
Q. How can multi-component reaction strategies be applied to efficiently synthesize derivatives of this compound?
- One-pot synthesis : Combine sulfonamide precursors, furan-2-carbaldehyde, and tetrahydrothiophene derivatives in a single reaction vessel .
- Catalytic systems : Employ microwave-assisted synthesis (100–150°C, 30 min) with CuI as a catalyst for azide-alkyne cycloaddition .
- Workup optimization : Use aqueous extraction (pH 7–8) to isolate intermediates and reduce purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
